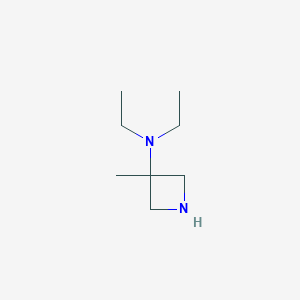
N,N-Diethyl-3-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-methylazetidin-3-amine is a chemical compound with the molecular formula C8H18N2. It is a tertiary amine, characterized by the presence of an azetidine ring substituted with diethyl and methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methylazetidin-3-amine typically involves the reaction of 3-methylazetidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3-methylazetidin-3-one.
Reduction: Formation of this compound hydrochloride.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-methylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
N,N-Diethylmethylamine: A tertiary amine with a simpler structure and different chemical properties.
Uniqueness
N,N-Diethyl-3-methylazetidin-3-amine is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and potential biological activity compared to other tertiary amines. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
N,N-Diethyl-3-methylazetidin-3-amine is a compound characterized by its unique azetidine ring structure, which contributes to its distinct chemical reactivity and potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
Key Structural Features
- Azetidine Ring : The four-membered ring structure enhances the compound's reactivity.
- Substituents : The presence of diethyl and methyl groups affects the compound's steric and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, affecting signaling pathways.
Biological Activity and Applications
Research into the biological activity of this compound has revealed several potential applications:
1. Medicinal Chemistry
The compound is being explored for its potential in drug development due to its unique structural properties that may lead to novel therapeutic agents.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diethylbenzamide | Aromatic ring with diethyl substituents | Well-known for insect repellent properties |
| N,N-Dimethylazetidin | Two methyl groups on nitrogen | Simpler structure; fewer steric effects |
| N,N-Diethylmethylamine | Tertiary amine | Different reactivity due to lack of azetidine ring |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound can be synthesized through various methods, including nucleophilic substitutions that exploit its azetidine structure.
- Biological Evaluation : In vitro assays have indicated potential interactions with biological systems, highlighting the need for further research into its pharmacodynamics and pharmacokinetics.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-diethyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-10(5-2)8(3)6-9-7-8/h9H,4-7H2,1-3H3 |
InChI Key |
NLQAUGPUURBGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















